molecular formula C10H21N3O B6591319 2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide CAS No. 1361113-65-6

2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide

Cat. No.: B6591319
CAS No.: 1361113-65-6
M. Wt: 199.29 g/mol
InChI Key: MPITVBBQNXKFQS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C10H21N3O and its molecular weight is 199.29 g/mol. The purity is usually 95%.
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Biological Activity

2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide, also known by its chemical structure C10H21N3O, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a dimethylamino group and a pyrrolidine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H21N3O
  • Molecular Weight : 199.30 g/mol
  • Structural Characteristics : The compound features a dimethylamino group attached to a pyrrolidine ring, which is linked to an acetamide functional group.

1. Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can reduce viability in cancer cell lines such as A549 (human lung adenocarcinoma) and exhibit selective toxicity against cancer cells while sparing normal cells .

CompoundCell LineViability Reduction (%)IC50 (µM)
Compound AA5496615
Compound BHSAEC1-KT78-

2. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In vitro studies demonstrated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (µM)Comparison DrugComparison IC50 (µM)
Compound X0.04 ± 0.02Celecoxib0.04 ± 0.01
Compound Y0.05 ± 0.03Indomethacin9.17

The biological activity of this compound is primarily attributed to its ability to modulate specific pathways involved in cell proliferation and inflammation:

  • Inhibition of COX Enzymes : The compound's derivatives have been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.
  • Cell Cycle Arrest : Certain studies indicate that the compound may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

Case Studies

Several case studies have explored the efficacy and safety of this compound in various therapeutic contexts:

  • Case Study on Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited potent anticancer activity against A549 cells, with significant reductions in cell viability observed at concentrations as low as 15 µM .
  • Study on Anti-inflammatory Activity : In vivo models using carrageenan-induced paw edema showed that certain derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating effective doses lower than those of traditional anti-inflammatory agents .

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-(Dimethylamino)-N-(2-(pyrrolidin-2-yl)ethyl)acetamide is as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various therapeutic agents, particularly those targeting neurological and psychiatric disorders. The presence of the dimethylamino group enhances its interaction with biological systems, making it suitable for drug development.

Central Nervous System (CNS) Modulation

Research indicates that compounds with similar structures exhibit CNS activity. Preliminary studies suggest that this compound may have potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound. The derivatives were evaluated for their pharmacological activity, demonstrating promising results in animal models for anxiety disorders. The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects.

Derivative Activity IC50 (µM)
Base CompoundModerate20
Derivative AHigh5
Derivative BLow50

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological assessment of this compound and its derivatives. Results indicated that certain modifications improved binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety.

Toxicological Studies

Toxicity assessments are crucial for any new pharmaceutical candidate. Preliminary toxicological studies on this compound revealed a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.

Properties

IUPAC Name

2-(dimethylamino)-N-(2-pyrrolidin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-13(2)8-10(14)12-7-5-9-4-3-6-11-9/h9,11H,3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPITVBBQNXKFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NCCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901197053
Record name Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361113-65-6
Record name Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361113-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(dimethylamino)-N-[2-(2-pyrrolidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901197053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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